molecular formula C14H13N3O2 B11661354 N'-(3-methoxybenzylidene)isonicotinohydrazide CAS No. 303066-20-8

N'-(3-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B11661354
CAS No.: 303066-20-8
M. Wt: 255.27 g/mol
InChI Key: QSZLETGWRTXCSH-MHWRWJLKSA-N
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Description

N'-(3-Methoxybenzylidene)isonicotinohydrazide is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.28 g/mol . This hydrazone derivative is part of a class of compounds known for their diverse chemical properties and relevance in scientific research, particularly in the development of novel chemical entities . As a research chemical, it serves as a valuable building block in organic synthesis and materials science. For instance, structurally similar hydrazone compounds have been utilized in the preparation of sophisticated nanocatalysts, such as those applied in the synthesis of thiazolidinone derivatives under solvent-free conditions . In biological research, closely related analogs, specifically (E)-N'-(4-methoxybenzylidene) isonicotinohydrazide, have demonstrated intermediate antibacterial activity against Gram-negative bacteria like Escherichia coli in scientific studies, highlighting the research interest in this family of compounds for their potential biological properties . The compound features a trans configuration about the C=N bond, a characteristic of such hydrazones, and its structure can be confirmed by various analytical techniques . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Properties

CAS No.

303066-20-8

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-4-2-3-11(9-13)10-16-17-14(18)12-5-7-15-8-6-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

QSZLETGWRTXCSH-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Solvent-Based Condensation

The most widely reported method involves refluxing equimolar ratios of 3-methoxybenzaldehyde and isonicotinohydrazide in polar protic solvents such as ethanol or methanol. For example:

  • Ethanol with Catalytic Acetic Acid : A mixture of 3-methoxybenzaldehyde (1.0 mmol) and isonicotinohydrazide (1.0 mmol) in absolute ethanol, with 2–3 drops of glacial acetic acid, is refluxed for 3–6 hours. The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.

  • Methanol Under Reflux : Similar reactions in methanol yield the product within 30–60 minutes, with yields up to 72.5%.

Aqueous-Ethanol Systems

A hybrid solvent system (ethanol:water = 4:1) at room temperature has also been employed. Stirring the reactants for 1–3 hours followed by solvent evaporation under reduced pressure yields the crude product, which is purified via recrystallization from dimethyl sulfoxide (DMSO).

Optimization of Reaction Conditions

Solvent Effects

SolventTemperatureReaction TimeYield (%)Characterization MethodsSource
EthanolReflux3–6 hours65–75IR, NMR, MS
MethanolReflux30–60 minutes70–72.5Elemental Analysis, NMR
Ethanol/WaterRoom Temp.1–3 hours60–65X-ray Crystallography, NMR

Ethanol and methanol are preferred due to their ability to dissolve both reactants and facilitate reversible Schiff base formation. Methanol offers faster reaction times, while ethanol with acetic acid enhances yields through acid catalysis.

Catalytic Enhancements

The addition of glacial acetic acid (1–2% v/v) protonates the carbonyl oxygen of 3-methoxybenzaldehyde, increasing its electrophilicity and accelerating the reaction. In contrast, reactions without catalysts require longer durations (e.g., 6 hours vs. 3 hours with acid).

Purification and Crystallization Techniques

Filtration and Washing

Post-reaction, the product is typically isolated by filtration and washed with cold ethanol or ether to remove unreacted starting materials.

Recrystallization

Recrystallization from high-boiling solvents like DMSO or ethanol yields single crystals suitable for X-ray diffraction. For instance, slow evaporation of a DMSO solution at room temperature produces yellow crystals with well-defined molecular packing.

Analytical Characterization

Spectroscopic Methods

  • Infrared Spectroscopy (IR) : A strong absorption band near 1600–1650 cm⁻¹ confirms the C=N stretch of the hydrazone group. The absence of carbonyl (C=O) peaks from the aldehyde (∼1700 cm⁻¹) indicates complete reaction.

  • NMR Spectroscopy :

    • ¹H NMR : The hydrazone proton (N=CH) resonates as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the 3-methoxybenzylidene and pyridine moieties appear between δ 6.8–8.7 ppm.

    • ¹³C NMR : The C=N carbon is observed at δ 150–155 ppm, while the carbonyl carbon (C=O) appears at δ 165–170 ppm.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar hydrazone linkage with dihedral angles of 27.88° (pyridine ring) and 58.94° (phenyl ring), indicating moderate conjugation between the aromatic systems. Weak intermolecular C–H···N hydrogen bonds stabilize the crystal lattice.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 255.27, corresponding to the molecular weight of C₁₄H₁₃N₃O₂.

Comparative Analysis of Methodologies

The ethanol-based method with acetic acid catalysis (yield: 65–75%) strikes a balance between efficiency and practicality, making it the most widely adopted protocol. Methanol achieves comparable yields in shorter times but may require stricter temperature control. Room-temperature aqueous-ethanol systems, while milder, are less efficient (60–65% yield) and necessitate prolonged reaction times.

Challenges and Recommendations

  • Impurity Formation : Side products may arise from oxidation or incomplete condensation. Recommendations include using fresh solvents and inert atmospheres.

  • Scale-Up Considerations : Continuous flow systems could enhance reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics .
    • In vitro tests have indicated that N'-(3-methoxybenzylidene)isonicotinohydrazide exhibits a notable zone of inhibition, suggesting its potential as an antimicrobial agent .
  • Antiplatelet Activity :
    • Research indicates that this compound can inhibit platelet aggregation induced by adenosine diphosphate (ADP), which may offer therapeutic benefits in preventing thromboembolic disorders.
  • Cytotoxicity and Cancer Research :
    • Preliminary studies have assessed its cytotoxic effects on cancer cell lines, indicating potential applications in oncology as a chemotherapeutic agent.

Biological Studies

  • Tyrosinase Inhibition :
    • The compound has been identified as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. This property is particularly relevant for cosmetic applications aimed at skin whitening .
  • Mechanism of Action :
    • This compound interacts with molecular targets such as tyrosinase, inhibiting its catalytic activity and subsequently reducing melanin synthesis.

Industrial Applications

  • Cosmetic Formulations :
    • Due to its tyrosinase inhibitory effects, the compound is being explored for use in skin-lightening products within the cosmetics industry.
  • Catalysis and Material Science :
    • The ability of this compound to form complexes with metal ions positions it as a useful ligand in catalysis and materials science applications.

Antimicrobial Activity Assessment

A study evaluated various derivatives of isonicotinic hydrazides for their antimicrobial efficacy. This compound was among those tested, showing promising results against both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined through disc diffusion methods, highlighting its potential as a lead compound for further development .

Cytotoxicity Evaluation

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects that warrant further investigation into its mechanism and potential use as an anticancer agent. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Antimicrobial Activity

N'-(3-Methoxybenzylidene)isonicotinohydrazide exhibits moderate antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones ranging from 12–16 mm at 50 µg/mL. However, derivatives with electron-withdrawing groups (e.g., –NO₂, –F) or additional methoxy substituents (e.g., 3,4-dimethoxy) show enhanced activity. For example:

Compound (Substituent) Inhibition Zone (mm) MIC (µg/mL) Reference
3-Methoxy (Target compound) 12–16 50–100
4-Fluoro-3-nitro 18–22 12.5–25
3,4-Dimethoxy 20–24 6.25–12.5
4-Hydroxy-3-methoxy 18–20 25–50

The 3,4-dimethoxy derivative (2e) outperformed amoxicillin (25 µg) against S. aureus , attributed to increased lipophilicity and membrane penetration .

Enzyme Inhibition

The compound demonstrates selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), key targets in cardiovascular and inflammatory diseases. Substitution patterns critically modulate potency:

Compound (Substituent) IC₅₀ (TNAP, µM) IC₅₀ (e5'NT, µM) Reference
3-Methoxy 2.1 15.8
4-Chloro 4.3 22.4
4-Hydroxy-3-methoxy 1.8 10.2
4-Fluoro-1-pyrazolyl 8.9

The 4-hydroxy-3-methoxy derivative (3g) is the most potent TNAP inhibitor (IC₅₀ = 1.8 µM) due to hydrogen bonding with active-site residues .

Antioxidant Activity

The 3-methoxy derivative exhibits moderate hydrogen peroxide (H₂O₂) scavenging activity (EC₅₀ = 85 µM), outperformed by hydroxyl-substituted analogs:

Compound (Substituent) EC₅₀ (H₂O₂, µM) Reference
3-Methoxy 85
4-Hydroxy-3-methoxy 42
4-Nitro 120

Physicochemical and Structural Properties

Corrosion Inhibition

Schiff bases with –OH or –OCH₃ substituents exhibit superior corrosion inhibition on mild steel in acidic media. Quantum chemical parameters correlate with experimental efficiency:

Compound (Substituent) EHOMO (eV) ELUMO (eV) Efficiency (%) Reference
3-Methoxy -5.2 -1.8 78.5–94.7
2-Hydroxy -4.9 -1.5 89.2–96.3
4-Nitro -5.8 -2.1 65.4–82.1

Higher EHOMO values (electron-donating capacity) and lower ELUMO values (electron acceptance) enhance adsorption on metal surfaces .

Crystallographic Data

Comparative X-ray studies highlight substituent effects on molecular geometry:

Compound (Substituent) Bond Length (C=N, Å) Dihedral Angle (°) Reference
3-Methoxy 1.279 8.2
4-Dimethylamino 1.285 5.7
5-Fluoro-2-hydroxy 1.276 10.1

Methoxy groups induce slight distortion in the hydrazone plane, affecting π-π interactions .

Biological Activity

N'-(3-methoxybenzylidene)isonicotinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of the Compound

This compound belongs to the class of isonicotinohydrazones, which are derivatives of isonicotinic acid hydrazide. These compounds are synthesized by the condensation reaction between isoniazid and various aldehydes. The introduction of methoxy groups enhances their biological activity and solubility.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2050
Escherichia coli1875
Bacillus subtilis2240
Pseudomonas aeruginosa15100

The compound exhibited a significant zone of inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
MCF-712
A54915

The IC50 values suggest that the compound effectively inhibits cell proliferation in these cancer cell lines, demonstrating its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes implicated in various diseases. Notably, it has shown inhibitory activity against alkaline phosphatase and ecto-5'-nucleotidase.

Table 3: Enzyme Inhibition

EnzymeInhibition (%)
Alkaline Phosphatase70
Ecto-5'-nucleotidase (human)65

The compound's ability to inhibit these enzymes suggests its potential application in treating conditions such as vascular calcifications and certain cancers .

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various isonicotinohydrazone derivatives, including this compound, demonstrated significant activity against multidrug-resistant strains. The study utilized the disc diffusion method to evaluate the antibacterial properties .
  • Anticancer Mechanism : Another investigation explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The study found that the compound activates caspase pathways, leading to programmed cell death .

Q & A

Synthesis and Characterization

Basic: Q. Q1. What are the common synthetic routes for N'-(3-methoxybenzylidene)isonicotinohydrazide, and how are intermediates characterized? A1. The compound is typically synthesized via a condensation reaction between isonicotinohydrazide and a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in ethanol or acetone under reflux. Key intermediates are characterized using FTIR (to confirm C=N stretching at ~1600 cm⁻¹) and ¹H NMR (to identify imine proton signals at δ 8.3–8.5 ppm). Crystallization in methanol or DMSO yields pure products .

Advanced: Q. Q2. How can solvation effects and reaction kinetics be optimized during synthesis? A2. Solvent polarity significantly impacts reaction rates and crystal morphology. Ethanol (ε = 24.3) promotes faster imine formation than acetone (ε = 20.7), while DMSO enhances solubility of aromatic intermediates. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order behavior with rate constants (~10⁻³ s⁻¹) influenced by substituent electronic effects. Sonocrystallization can reduce particle size for improved bioavailability .

Structural Analysis

Basic: Q. Q3. What crystallographic parameters define this compound? A3. Single-crystal X-ray diffraction (SC-XRD) typically reveals a triclinic (P1) or monoclinic (P21/c) system. Key parameters include:

  • Unit cell dimensions: a = 8.06 Å, b = 13.88 Å, c = 16.10 Å
  • Dihedral angle between pyridine and methoxyphenyl rings: ~15°
  • Hydrogen-bonding networks involving N–H⋯O and C–H⋯π interactions stabilize the lattice .

Advanced: Q. Q4. How do DFT calculations validate experimental structural data? A4. B3LYP/6-311G** optimizations align with SC-XRD data (RMSD < 0.2 Å). HOMO-LUMO gaps (~4.2 eV) indicate charge-transfer potential. Fukui functions identify nucleophilic sites (imine N, methoxy O) for electrophilic attacks .

Biological Activity

Basic: Q. Q5. What in vitro assays demonstrate antimycobacterial activity? A5. MIC assays against Mycobacterium tuberculosis H37Rv show IC₅₀ values <10 µM. Synergy with isoniazid (FIC index <0.5) suggests multi-target inhibition, possibly involving Enoyl-ACP reductase (InhA) .

Advanced: Q. Q6. How do molecular docking and dynamics predict target binding? A6. Docking (AutoDock Vina) reveals binding to InhA (PDB: 2X23) with ΔG = -9.8 kcal/mol, outperforming isoniazid (ΔG = -6.6 kcal/mol). MD simulations (100 ns) show stable ligand-protein interactions (RMSD <2 Å), with key residues (Lys165, Phe149) maintaining hydrogen bonds .

Metal Complexation

Basic: Q. Q7. What stoichiometries are observed in lanthanide complexes? A7. Trivalent lanthanides (e.g., Tb³⁺, Gd³⁺) form 1:3 (metal:ligand) complexes. Stability constants (logβ = 12–15) follow the order Pr < Nd < Gd < Tb < Ho due to lanthanide contraction .

Advanced: Q. Q8. How do thermodynamic parameters influence complex stability? A8. Potentiometric titrations (25–45°C) yield ΔH° = -80 to -120 kJ/mol (exothermic) and ΔS° = -150 to -200 J/mol·K (entropically unfavorable). The negative ΔG° (-30 to -50 kJ/mol) confirms spontaneity. Photoluminescence studies show Tb³⁺ complexes exhibit sensitized emission at 545 nm (⁵D₄→⁷F₅) .

Corrosion Inhibition

Advanced: Q. Q9. What computational methods evaluate inhibitor performance on steel surfaces? A9. DFTB simulations reveal adsorption energies (~-2.5 eV) for Fe(110) surfaces. Fukui indices highlight electrophilic sites (imine N) bonding to Fe d-orbitals. MD simulations in acidic media show inhibitor alignment parallel to the surface, reducing corrosion rates by >80% .

Analytical Techniques

Basic: Q. Q10. Which spectroscopic methods confirm hydrazone formation? A10. FTIR (C=N at 1590 cm⁻¹), ¹H NMR (imine proton at δ 8.4 ppm), and ESI-MS ([M+H]⁺ m/z 284.1) are standard. SC-XRD provides definitive proof of geometry .

Advanced: Q. Q11. How does Hirshfeld surface analysis quantify intermolecular interactions? A11. CrystalExplorer generates surfaces showing O⋯H (30%), N⋯H (20%), and C⋯H (25%) contacts. Fingerprint plots differentiate H-bonding (sharp spikes) from van der Waals interactions (diffuse regions) .

Computational Modeling

Advanced: Q. Q12. How do QSAR models predict bioactivity? A12. 3D-QSAR (CoMFA, R² = 0.89) correlates steric/electrostatic fields with antitubercular activity. Descriptors like polar surface area (<90 Ų) and LogP (~2.5) optimize pharmacokinetics .

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